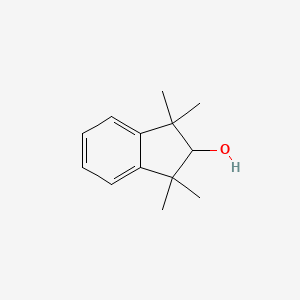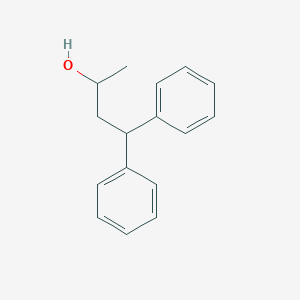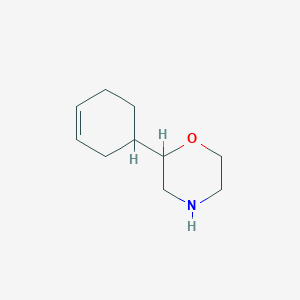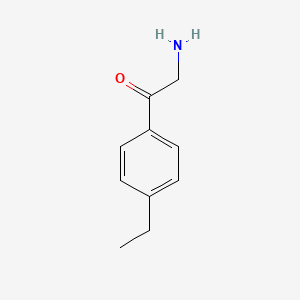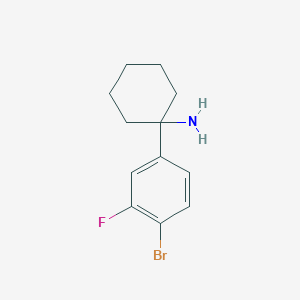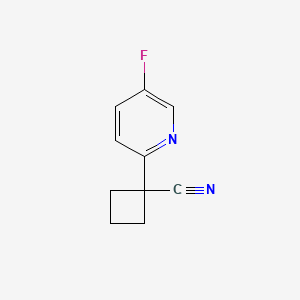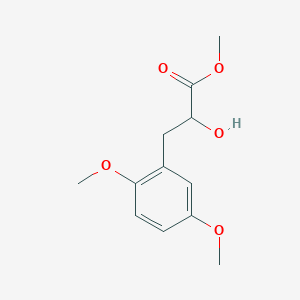
Rac-(1r,3r)-3-(bromomethyl)cyclobutan-1-aminehydrobromide,trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-(1r,3r)-3-(bromomethyl)cyclobutan-1-aminehydrobromide,trans is a synthetic organic compound that belongs to the class of cyclobutanes This compound is characterized by the presence of a bromomethyl group and an amine group attached to a cyclobutane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1r,3r)-3-(bromomethyl)cyclobutan-1-aminehydrobromide,trans typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group attached to the cyclobutane ring.
Formation of the Hydrobromide Salt: The final step involves the reaction of the amine with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using the above-mentioned steps, with optimization for yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Rac-(1r,3r)-3-(bromomethyl)cyclobutan-1-aminehydrobromide,trans can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Addition Reactions: The amine group can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Conditions typically involve polar aprotic solvents and moderate temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides, nitriles, or secondary amines, while oxidation and reduction reactions can yield corresponding oxides or reduced amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Rac-(1r,3r)-3-(bromomethyl)cyclobutan-1-aminehydrobromide,trans involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can act as an electrophile, while the amine group can act as a nucleophile, facilitating various biochemical reactions. The specific pathways involved depend on the context of its use in research or therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutane Derivatives: Compounds with similar cyclobutane rings but different substituents.
Bromomethyl Compounds: Compounds with bromomethyl groups attached to different ring systems.
Amines: Compounds with primary, secondary, or tertiary amine groups.
Uniqueness
Rac-(1r,3r)-3-(bromomethyl)cyclobutan-1-aminehydrobromide,trans is unique due to its specific combination of a bromomethyl group and an amine group on a cyclobutane ring
Propiedades
Fórmula molecular |
C5H11Br2N |
|---|---|
Peso molecular |
244.96 g/mol |
Nombre IUPAC |
3-(bromomethyl)cyclobutan-1-amine;hydrobromide |
InChI |
InChI=1S/C5H10BrN.BrH/c6-3-4-1-5(7)2-4;/h4-5H,1-3,7H2;1H |
Clave InChI |
JBXBAKAMZBETLN-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1N)CBr.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amino}propanoic acid](/img/structure/B13578042.png)
![5-Chloro-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B13578049.png)

![2-{[(Tert-butoxy)carbonyl]amino}-8,8-difluorodispiro[3.1.3^{6}.1^{4}]decane-2-carboxylicacid](/img/structure/B13578062.png)
